molecular formula C8H9NO3 B11914071 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione CAS No. 61404-30-6

3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione

Cat. No.: B11914071
CAS No.: 61404-30-6
M. Wt: 167.16 g/mol
InChI Key: ILUCVIVMQYARIN-UHFFFAOYSA-N
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Description

3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione is a spirocyclic compound with a unique structure that includes both an oxazolidine and a dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2, PIFA

    Reduction: Common reducing agents (e.g., NaBH4, LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized spirocyclic compounds, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione exerts its effects involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or interfere with cellular pathways, leading to its antitumor activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione is unique due to its specific combination of an oxazolidine and a dione moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

61404-30-6

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione

InChI

InChI=1S/C8H9NO3/c10-6-8(9-7(11)12-6)4-2-1-3-5-8/h1-2H,3-5H2,(H,9,11)

InChI Key

ILUCVIVMQYARIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1)C(=O)OC(=O)N2

Origin of Product

United States

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